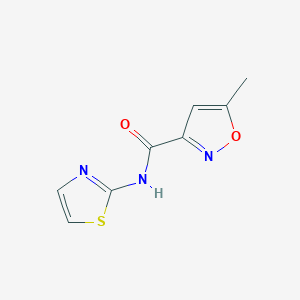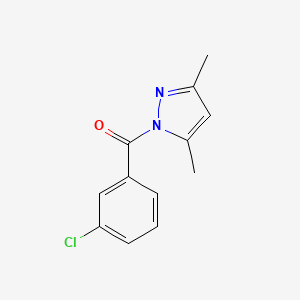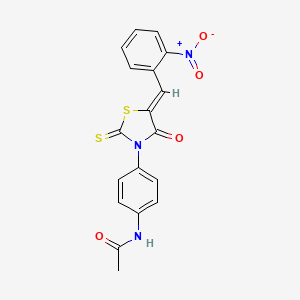![molecular formula C7H8O5 B2725212 (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid CAS No. 2309431-47-6](/img/structure/B2725212.png)
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemistry and Plant Biology
In biochemistry and plant biology, the study by Baertschi et al. (1988) explores the absolute configuration of cis-12-oxophytodienoic acid in flaxseed, highlighting its biosynthesis from linolenic acid. This research provides insights into the structural aspects of cyclopentenone formation, which is critical for understanding plant defense mechanisms and signaling pathways (Baertschi, Ingram, Harris, & Brash, 1988).
Catalysis and Material Science
In the field of catalysis and material science, the work by Wang et al. (2016) discusses the synthesis and improved catalytic activity of d(10) coordination polymers. These polymers, designed using tetracarboxylic acid ligands, show enhanced catalytic properties for the synthesis of tetrahydropyrimidine derivatives, demonstrating the compound's role in developing new catalytic materials (Wang, Huang, Han, Shao, Hou, & Fan, 2016).
Antibacterial Activity
Al-Sinjilawi et al. (2014) explored the synthesis and antibacterial activity of novel 4-oxopyrido[2,3-a]phenothiazines, which include derivatives of the cyclopentadiol carboxylic acid structure. These compounds showed promising activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of cyclopentadiol carboxylic acid derivatives in developing new antibacterial agents (Al-Sinjilawi, El-Abadelah, Mubarak, Al-Aboudi, Abadleh, Mahasneh, & Ahmad, 2014).
Fluorescence and Imaging
The research by Fu et al. (2015) on the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives reveals their potential in fluorescence and imaging. These derivatives exhibit significant antiproliferative activity and fluorescence properties, suggesting their application as effective fluorescence probes for biological imaging and potential antitumor agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Organic Synthesis and Drug Design
In the context of organic synthesis and drug design, Ferrini et al. (2015) discuss the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method offers a new route to triazole-based scaffolds, which are crucial for the development of peptidomimetics and biologically active compounds. The synthesis avoids the Dimroth rearrangement, enabling the preparation of triazole amino acids for drug design applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Propiedades
IUPAC Name |
(3aS,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-6(9)3-1-4-5(2-3)12-7(10)11-4/h3-5H,1-2H2,(H,8,9)/t3?,4-,5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDKKIHXZESFA-NVGWPGHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1C(=O)O)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

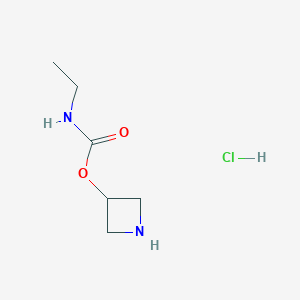

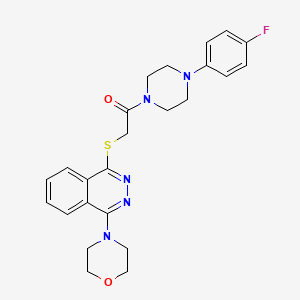
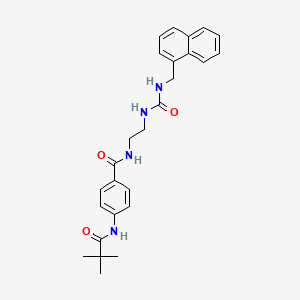
![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)

